Methyl 4-(hydroxy(phenyl)methyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[hydroxy(phenyl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBIZPXNJOMSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Methyl 4 Hydroxy Phenyl Methyl Benzoate
Advanced Synthetic Routes for the Preparation of Methyl 4-(hydroxy(phenyl)methyl)benzoate
The synthesis of this compound can be approached through several advanced methodologies. A primary and effective method involves the nucleophilic addition of a phenyl organometallic reagent to the carbonyl group of methyl 4-formylbenzoate. This core transformation is supplemented by various other synthetic strategies that are pertinent to the formation of the ester and carbinol functionalities.
Esterification Reactions for Benzoate (B1203000) Synthesis
The methyl benzoate moiety of the target molecule is commonly synthesized through esterification reactions. The Fischer esterification is a classical and widely used method for this purpose. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. mdpi.com In the context of synthesizing precursors for this compound, p-formylbenzoic acid can be esterified with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. guidechem.com
The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol (methanol) or by removing the water formed during the reaction. mdpi.com
Recent advancements have focused on the use of solid acid catalysts, such as zeolites, heteropoly acids, and metal-organic frameworks (MOFs), to make the process more environmentally friendly. mdpi.com These catalysts are often recoverable and reusable, reducing waste generation. For instance, zirconium metal catalysts with a fixed Ti support have shown good activity in the synthesis of a series of methyl benzoate compounds. mdpi.com
| Catalyst Type | Example | Advantages |
| Brønsted Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Low cost, readily available |
| Solid Acid | Zirconium/Titanium solid acids | Recoverable, reusable, reduced waste |
Iron-Mediated Diastereoselective Allylation of Carbonyl Compounds in Benzoate Derivative Synthesis
Carbonyl allylation is a fundamental carbon-carbon bond-forming reaction that produces homoallylic alcohols. wikipedia.org While not a direct route to this compound, this methodology is relevant for the synthesis of structurally related compounds and demonstrates an advanced approach to creating carbinol centers. Iron-catalyzed allylation of aromatic aldehydes, such as the precursor methyl 4-formylbenzoate, with reagents like allyltriethoxysilane has been shown to be an effective process.
In these reactions, an iron salt, such as iron(III) chloride (FeCl3), acts as a Lewis acid catalyst to activate the carbonyl group of the aldehyde towards nucleophilic attack by the allylating agent. This method can be highly chemoselective. Interestingly, under certain conditions with allyltriethoxysilane, the reaction can lead to the one-pot synthesis of homoallyl ethers. The development of enantioselective versions of this reaction allows for the control of stereochemistry at the newly formed chiral center. wikipedia.org
Although the direct product is a homoallylic alcohol, further chemical transformations could potentially convert the allyl group to a phenyl group, thus representing a multi-step, yet advanced, synthetic strategy.
Condensation Reactions in Related Hydroxybenzoate Derivatives Synthesis
Condensation reactions, such as the Knoevenagel condensation, are powerful tools for carbon-carbon bond formation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org While not a direct method for synthesizing the target molecule, the Knoevenagel condensation can be employed to create precursors or structurally analogous systems.
For instance, a Knoevenagel condensation between an aromatic aldehyde and a compound with an active methylene group can yield an α,β-unsaturated product. nih.gov This intermediate could then undergo further reactions, such as reduction and phenylation, to arrive at a structure similar to this compound. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org
The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to concomitant decarboxylation. wikipedia.org
| Reaction | Reactants | Catalyst | Product Type |
| Knoevenagel | Aldehyde/Ketone + Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-unsaturated compound |
| Doebner Mod. | Aldehyde/Ketone + Malonic Acid | Pyridine | α,β-unsaturated carboxylic acid |
Exploration of Novel One-Pot Synthesis Approaches for Structurally Related Compounds
For the synthesis of diarylmethanols and their derivatives, one-pot methodologies are highly desirable. For example, a one-pot, two-step procedure for the synthesis of 1,1-diarylalkane derivatives has been developed using the sequential cross-coupling of benzal diacetates with organozinc reagents. researchgate.net Another approach involves the synthesis of dicarbazolyl(aryl)methanols from carbazoles and α-keto acids in a one-pot reaction, which forms a quaternary carbon with two sterically hindered carbazole rings, a benzene (B151609) ring, and a hydroxyl group. thieme-connect.de
These examples, while not directly producing this compound, demonstrate the feasibility of developing a one-pot procedure for its synthesis, potentially by combining the formation of the organometallic reagent and its subsequent reaction with the aldehyde precursor in a single reaction vessel.
Precursor Synthesis and Derivatization Strategies
The most direct synthesis of this compound relies on the availability of two key precursors: methyl 4-formylbenzoate and a phenyl organometallic reagent, typically phenylmagnesium bromide.
Synthesis of Methyl 4-formylbenzoate: This precursor is an important organic intermediate. guidechem.com It can be synthesized via the esterification of p-formylbenzoic acid with methanol. guidechem.com The p-formylbenzoic acid itself can be obtained from the oxidation of terephthalaldehyde. google.com An alternative route involves the oxidation and esterification of p-xylene. google.com
Synthesis of Phenylmagnesium Bromide: Phenylmagnesium bromide is a classic Grignard reagent. Its preparation involves the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). wikipedia.org The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. udel.edulibretexts.org A small amount of iodine is often used to activate the magnesium surface and initiate the reaction. wikipedia.org
| Precursor | Starting Material(s) | Key Reaction Type |
| Methyl 4-formylbenzoate | p-Formylbenzoic Acid, Methanol | Fischer Esterification |
| Phenylmagnesium Bromide | Bromobenzene, Magnesium | Grignard Reagent Formation |
Derivatization Strategies: Further derivatization of this compound can be achieved by targeting its functional groups. The hydroxyl group can be acylated or alkylated to form esters or ethers, respectively. The ester group can be hydrolyzed back to a carboxylic acid, which can then be converted to other derivatives such as amides or other esters.
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The primary route to this compound is the Grignard reaction between methyl 4-formylbenzoate and phenylmagnesium bromide. The optimization of this reaction is crucial for maximizing the yield and purity of the product.
Key Parameters for Optimization:
Stoichiometry of Reagents: The molar ratio of the Grignard reagent to the aldehyde is a critical factor. A slight excess of the Grignard reagent is often used to ensure complete consumption of the aldehyde.
Solvent: The choice of solvent is important for the solubility of the reactants and the stability of the Grignard reagent. Anhydrous diethyl ether and THF are commonly used. wikipedia.org
Temperature: Grignard reactions are exothermic. mt.com The temperature needs to be controlled, often by slow addition of one reagent to the other at low temperatures (e.g., 0 °C), to prevent side reactions. udel.edu
Reaction Time: The reaction time should be sufficient for the reaction to go to completion. This can be monitored using techniques like Thin Layer Chromatography (TLC).
Work-up Procedure: The reaction is typically quenched with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid) to protonate the intermediate alkoxide and dissolve the magnesium salts. udel.edu
Yield Enhancement: To enhance the yield, several factors must be carefully controlled. The prevention of side reactions is paramount. A major side product in the preparation of phenylmagnesium bromide is biphenyl, formed by the coupling of the Grignard reagent with unreacted bromobenzene. libretexts.org This side reaction is favored by higher temperatures and high concentrations of bromobenzene. libretexts.org Therefore, maintaining a low temperature and slow addition of bromobenzene during the Grignard reagent formation can improve the yield of the desired reagent and subsequently the final product.
Furthermore, ensuring completely anhydrous conditions is essential to prevent the Grignard reagent from being quenched by water, which would reduce the effective concentration of the nucleophile and lower the product yield. udel.edulibretexts.org
| Parameter | Condition | Reasoning/Effect on Yield |
| Reactant Ratio | Slight excess of Grignard reagent | Ensures complete conversion of the aldehyde. |
| Solvent | Anhydrous Diethyl Ether or THF | Solubilizes reactants and stabilizes the Grignard reagent. |
| Temperature | Low (e.g., 0 °C) during addition | Controls exothermic reaction, minimizes side products like biphenyl. |
| Reaction Time | Monitored by TLC | Ensures reaction completion without degradation. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents reaction of Grignard reagent with atmospheric moisture and oxygen. |
Mechanistic Investigations of this compound Formation
The formation of this compound, typically synthesized through the reaction of methyl 4-formylbenzoate with a phenyl Grignard reagent (such as phenylmagnesium bromide), involves a nucleophilic addition to the carbonyl group. Mechanistic investigations into this class of reactions provide a detailed understanding of the process at a molecular level. These studies often employ a combination of experimental techniques and computational modeling to elucidate the reaction pathways, transition states, and the energetics involved.
Computational Studies on Esterification Mechanisms
While the primary route to this compound involves a Grignard reaction rather than a direct esterification to form the final tertiary alcohol structure, computational studies on related ester systems provide valuable insights into the electronic environment of the ester functional group. Density Functional Theory (DFT) and ab initio methods are powerful tools to examine the mechanistic pathways of reactions involving esters. For instance, studies on the aminolysis of methyl benzoate have determined transition state structures and energies for both concerted and stepwise mechanisms, revealing that both pathways can have similar activation energies.
In the context of the precursor, methyl 4-formylbenzoate, computational analysis like that performed on methyl 4-hydroxybenzoate using methods such as Hartree Fock (HF) and DFT with a 6-311G(d,p) basis set, can elucidate the optimized geometry, bond lengths, and bond angles. Such studies help in understanding the reactivity of the molecule, where the calculated energies of the frontier orbitals (HOMO and LUMO) can predict the most likely sites for nucleophilic attack.
| Computational Method | Basis Set | Application | Key Findings |
| Density Functional Theory (DFT) | 6-311G(d,p) | Geometry optimization and electronic structure analysis of related benzoate esters. | Provides insights into bond lengths, angles, and frontier orbital energies, which are crucial for predicting reactivity. |
| Hartree Fock (HF) | 6-311G(d,p) | Comparative analysis of molecular geometry and electronic properties. | Offers a baseline for comparison with DFT results to understand the effects of electron correlation on the predicted properties. |
| Ab initio methods | Varies | Examination of reaction pathways and transition states in reactions of esters. | Can determine the energetics of different mechanistic possibilities, such as concerted versus stepwise pathways. |
Elucidation of Protonation and Addition Processes
The formation of this compound via the Grignard reaction is a classic example of nucleophilic addition to a carbonyl group. The mechanism can be broken down into the following key steps:
Nucleophilic Attack: The Grignard reagent, for example, phenylmagnesium bromide, acts as a potent nucleophile. The partially negative carbon atom of the phenyl group attacks the electrophilic carbonyl carbon of the aldehyde group in methyl 4-formylbenzoate. This attack results in the formation of a new carbon-carbon bond and the breaking of the carbonyl π bond, with the electrons moving to the oxygen atom to form a magnesium alkoxide intermediate.
Protonation (Workup): The reaction is completed by an acidic workup step. A proton source, such as dilute acid, is added to the reaction mixture to protonate the negatively charged oxygen atom of the alkoxide intermediate. This step neutralizes the intermediate and yields the final alcohol product, this compound.
The mechanism of Grignard addition to esters and aldehydes can proceed through different pathways, including polar and radical mechanisms. For substrates like methyl 4-formylbenzoate, the polar mechanism involving a nucleophilic attack is generally favored. The reaction can be influenced by the formation of various organomagnesium compounds in solution.
Analysis of Transition States and Energetics
Computational studies are instrumental in analyzing the transition states and the energetic landscape of the Grignard reaction. The transition state in the nucleophilic addition step is a critical point on the reaction coordinate, and its energy determines the activation energy of the reaction.
For Grignard additions to carbonyl compounds, the mechanism can involve a four-membered ring transition state, characteristic of a [2+2] cycloaddition. In this transition state, the magnesium atom coordinates with the carbonyl oxygen, while the nucleophilic carbon of the Grignard reagent forms a bond with the carbonyl carbon.
The energetics of the reaction are also a key focus of computational investigations. The reaction is typically exothermic, with the formation of the stable alcohol product being the driving force. DFT calculations can provide valuable data on the relative energies of reactants, intermediates, transition states, and products, allowing for the construction of a detailed reaction energy profile. Studies on related systems have shown that the catalytic process can result in considerable energy savings, making the reaction more favorable. The structure and transition vectors of the transition states can indicate how catalysts or other species facilitate processes like proton transfer.
| Species | Description | Key Energetic Feature |
| Reactants | Methyl 4-formylbenzoate and Phenylmagnesium bromide | Initial energy state of the system. |
| Transition State | Four-membered ring structure involving Mg, O, C, and the phenyl group. | Represents the energy barrier (activation energy) for the nucleophilic addition. |
| Intermediate | Magnesium alkoxide formed after the nucleophilic attack. | A stable intermediate on the reaction pathway before workup. |
| Product | This compound | The final, most stable energy state of the desired molecule. |
Despite extensive and targeted searches for spectroscopic data on "this compound," the necessary experimental data to construct the requested detailed article is not available in publicly accessible scientific databases and literature.
Searches for ¹H NMR, ¹³C NMR, Infrared (IR), Raman, and Mass Spectrometry data for the specified compound, "this compound," did not yield the specific spectral assignments, vibrational mode analyses, or fragmentation patterns required to fulfill the detailed outline provided in the user's instructions. The information retrieved was consistently for structurally related but distinct compounds, such as "Methyl 4-(hydroxymethyl)benzoate" and "Methyl 4-hydroxybenzoate," which lack the key phenyl group on the benzylic carbon and therefore have different spectroscopic properties.
Without access to the specific experimental data for "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the provided outline. The creation of such an article would necessitate the fabrication of data, which would be scientifically unsound. Therefore, the request to generate an article focusing solely on the advanced spectroscopic characterization of "this compound" cannot be completed at this time.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Hydroxy Phenyl Methyl Benzoate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Electrospray Ionization-Collision Induced Dissociation-Tandem Mass Spectrometry (ESI-CID-MS/MS) for Protonated Species
No specific studies detailing the ESI-CID-MS/MS fragmentation patterns of protonated Methyl 4-(hydroxy(phenyl)methyl)benzoate were found. While general principles of CID fragmentation on related structures like hydroxybenzophenone isomers exist, this data cannot be accurately extrapolated to the target molecule.
Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination
Determination of Crystal Structure and Polymorphism
There are no published single-crystal X-ray diffraction studies for this compound in the searched databases. Consequently, information regarding its crystal system, space group, unit cell dimensions, and potential polymorphs is not available. Detailed crystallographic data and polymorphism studies are available for Methyl 4-hydroxybenzoate, but this information is not applicable to the requested compound. researchgate.netplos.org
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
As no crystal structure has been published, a Hirshfeld surface analysis to determine the nature and extent of intermolecular interactions for this compound has not been performed or reported. Such analyses, which quantify contacts like O···H and C···H interactions, are available for Methyl 4-hydroxybenzoate but are irrelevant to the target molecule. plos.orgnih.govplos.org
Conformational Rearrangements upon Salt Formation
No studies were identified that investigate the salt formation of this compound and any subsequent conformational rearrangements.
Due to the absence of specific research data for This compound in the requested analytical areas, the generation of a detailed and accurate article according to the provided outline is not feasible.
Computational Chemistry and Theoretical Investigations of Methyl 4 Hydroxy Phenyl Methyl Benzoate
Quantum Mechanical Calculations (Hartree-Fock and Density Functional Theory)
Quantum mechanical calculations are fundamental to modern computational chemistry, providing a framework for understanding molecular properties from first principles. Two of the most widely used methods are Hartree-Fock (HF) and Density Functional Theory (DFT). The HF method approximates the many-electron wavefunction as a single Slater determinant, offering a baseline for quantum calculations. DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, particularly those using hybrid functionals like B3LYP, often provide a better balance between accuracy and computational cost for many molecular systems. These calculations are typically performed using a specific basis set, such as 6-311G(d,p), which defines the mathematical functions used to build the molecular orbitals.
Optimization of Molecular Geometry and Comparison with Experimental Values
A primary step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule. This theoretical structure corresponds to the most stable conformation in the gaseous phase. The resulting bond lengths, bond angles, and dihedral angles can then be compared with experimental values, typically obtained from X-ray crystallography for the solid state.
Interactive Table: Comparison of Selected Theoretical and Experimental Geometrical Parameters for Methyl 4-hydroxybenzoate (Note: This data is for a related compound, Methyl 4-hydroxybenzoate, and is used for illustrative purposes.)
| Parameter | Bond/Angle | DFT/B3LYP | Hartree-Fock (HF) | Experimental (X-ray) |
| Bond Length (Å) | C1-C2 | 1.392 | 1.383 | 1.384 |
| C1-O7 | 1.362 | 1.343 | 1.357 | |
| C8=O9 | 1.213 | 1.192 | 1.216 | |
| Bond Angle (°) | C2-C1-C6 | 119.3 | 119.5 | 119.6 |
| O7-C1-C2 | 117.8 | 117.9 | 118.0 | |
| O10-C8-C3 | 111.6 | 111.7 | 111.9 | |
| Dihedral Angle (°) | O7-C1-C2-C3 | 180.0 | 180.0 | 179.8 |
| C11-O10-C8-O9 | 0.2 | 0.1 | 0.6 |
Source: Adapted from theoretical and experimental data on Methyl 4-hydroxybenzoate.
Calculation of Frontier Molecular Orbitals (HOMO and LUMO) and Band Gap Energy
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).
A small energy gap suggests that the molecule can be easily excited, indicating high polarizability, high chemical reactivity, and low kinetic stability. Conversely, a large energy gap implies high stability and low reactivity. This energy gap is a critical parameter for exploring the bioactive potential of a compound, as it relates to its ability to engage in charge transfer processes.
For Methyl 4-hydroxybenzoate, DFT calculations have been used to determine the energies of these orbitals.
Interactive Table: Frontier Molecular Orbital Energies for Methyl 4-hydroxybenzoate (Note: This data is for a related compound, Methyl 4-hydroxybenzoate, and is used for illustrative purposes.)
| Parameter | DFT/B3LYP (eV) | Hartree-Fock (HF) (eV) |
| HOMO Energy | -6.64 | -8.60 |
| LUMO Energy | -1.55 | 1.01 |
| Energy Gap (ΔE) | 5.09 | 9.61 |
Source: Adapted from theoretical data on Methyl 4-hydroxybenzoate.
Prediction of Molecular Reactivity and Stability
The energies of the HOMO and LUMO are used to calculate various quantum chemical parameters that describe the reactivity and stability of a molecule.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).
Global Softness (S): The reciprocal of global hardness (S = 1 / (2η)).
These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. A low hardness and high electrophilicity index suggest a higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.
Red/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for electrophilic attack (attraction of positive species).
Blue: Regions of positive potential, electron-deficient. These are the most likely sites for nucleophilic attack (attraction of negative species).
Green: Regions of neutral or near-zero potential.
In a molecule like Methyl 4-(hydroxy(phenyl)methyl)benzoate, the MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and ester groups due to their high electronegativity and lone pairs of electrons. Positive potential (blue) would likely be concentrated around the hydroxyl hydrogen atom, making it susceptible to interaction with nucleophiles. The aromatic rings would exhibit a complex potential distribution based on the influence of the substituent groups.
Mulliken Atomic Charge Analysis
Mulliken atomic charge analysis provides a quantitative method for distributing the total electron density of a molecule among its constituent atoms. This calculation helps in understanding the electronic structure and dipole moment of the molecule. The analysis assigns a partial charge to each atom, indicating whether it is electron-rich (negative charge) or electron-deficient (positive charge).
For related benzoate (B1203000) structures, Mulliken charge calculations typically show that oxygen atoms carry a significant negative charge, while the carbonyl carbon and hydrogen atoms carry positive charges. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, and for parameterizing molecular mechanics force fields used in simulations.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties—to predict the activity of new or untested molecules.
Molecular descriptors can be derived from computational calculations and include parameters such as HOMO-LUMO energies, dipole moment, atomic charges, and molecular surface area. For instance, a QSAR study on p-hydroxybenzoate esters found that their antifungal activity correlated with the energy of the LUMO (E_LUMO) and the dipole moment (μ). The model suggested that the activity increased with an increase in both of these parameters.
While no specific QSAR models for this compound are documented in the reviewed literature, the principles of QSAR could be applied to predict its potential biological activities by calculating its molecular descriptors and comparing them to those of known active compounds. Molecular modeling and docking could further be used to simulate its interaction with biological targets like proteins or enzymes to predict binding affinity and mode of action.
Studies on Hydrogen Bonding and Dipole-Dipole Interactions
Detailed research findings from computational studies focusing on the hydrogen bonding and dipole-dipole interactions of this compound are not available in the reviewed scientific literature. Consequently, data tables summarizing key parameters such as hydrogen bond distances, angles, energies, and dipole moments for this specific compound cannot be provided at this time.
Future computational research in this area would be valuable for a complete understanding of the molecular behavior of this compound. Such studies would likely involve:
Geometric Optimization: Determining the most stable three-dimensional structure of the molecule.
Dimer and Cluster Analysis: Calculating the interaction energies and geometries of small molecular clusters to understand the primary modes of hydrogen bonding.
Molecular Electrostatic Potential (MEP) Mapping: Identifying the electron-rich and electron-poor regions of the molecule to predict sites of intermolecular interaction.
Until such research is conducted and published, a detailed, data-driven discussion on the hydrogen bonding and dipole-dipole interactions of this compound remains an area for future scientific exploration.
Chemical Reactivity and Derivatization of Methyl 4 Hydroxy Phenyl Methyl Benzoate
Nucleophilic Substitution Reactions of the Ester Moiety
The ester functional group in Methyl 4-(hydroxy(phenyl)methyl)benzoate is susceptible to nucleophilic attack, leading to a variety of derivatives. These reactions typically involve the cleavage of the acyl-oxygen bond.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(hydroxy(phenyl)methyl)benzoic acid, under either acidic or basic conditions. researchgate.netmnstate.edu Basic hydrolysis, also known as saponification, is typically irreversible due to the formation of the carboxylate salt. mnstate.edu Studies on various methyl benzoates have shown that hydrolysis can be achieved using aqueous sodium hydroxide (B78521) or potassium hydroxide, often with heating. doubtnut.comnih.gov For instance, the hydrolysis of methyl benzoates can be carried out in a 2% potassium hydroxide solution at temperatures ranging from 200 to 300 °C. nih.gov
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.govchemguide.co.uk To drive the equilibrium towards the desired product, the alcohol reactant is often used in a large excess. chemguide.co.uk Both acid-catalyzed (e.g., using sulfuric acid) and base-catalyzed (e.g., using a sodium alkoxide) methods are effective. nih.govlibretexts.org The reaction of methyl benzoate (B1203000) with various alcohols has been successfully catalyzed by natural phosphate (B84403) in a heterogeneous system. nih.gov
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. nih.govorgsyn.org This reaction, known as aminolysis, typically requires heating. The direct amidation of methyl benzoate with various amines has been achieved using catalysts such as niobium(V) oxide under solvent-free conditions. masterorganicchemistry.com
| Reaction Type | Reagents and Conditions | Product | Reference(s) |
| Hydrolysis | 2% KOH, 200-300 °C | Corresponding Carboxylic Acid | nih.gov |
| Transesterification | Excess alcohol, acid or base catalyst | New Ester | nih.govchemguide.co.uk |
| Amidation | Amine, Nb2O5 catalyst, heat | N-substituted Amide | masterorganicchemistry.com |
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group is another key reactive site in this compound, allowing for the formation of ethers, new esters, and oxidation products.
Etherification: The hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This SN2 reaction involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. masterorganicchemistry.com Strong bases such as sodium hydride are commonly used to form the alkoxide. masterorganicchemistry.com
Esterification: The hydroxyl group can be acylated to form a new ester. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild and effective method for this transformation, particularly for sterically hindered alcohols. wikipedia.orgorganic-chemistry.org This reaction proceeds at room temperature and is tolerant of various functional groups. wikipedia.org
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, Methyl 4-benzoylbenzoate. A variety of oxidizing agents can be employed for this transformation. For instance, calcium hypochlorite (B82951) in aqueous acetonitrile (B52724) with acetic acid has been shown to be a mild and effective reagent for the oxidation of secondary methyl ethers to ketones, a reaction that can be conceptually extended to the oxidation of secondary alcohols. nih.gov Other strong oxidizing agents like chromic acid can also be used. ncert.nic.in
| Reaction Type | General Reagents | Product Type | Reference(s) |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether | masterorganicchemistry.com |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Ester | wikipedia.orgorganic-chemistry.org |
| Oxidation | Oxidizing Agent (e.g., Ca(OCl)2, H2CrO4) | Ketone | nih.govncert.nic.in |
Transformations of the Phenyl Substituents
The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.
Nitration: The nitration of methyl benzoate with a mixture of nitric acid and sulfuric acid typically yields the meta-substituted product, methyl 3-nitrobenzoate. organic-chemistry.orgweebly.comyoutube.comaiinmr.com This is because the ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. mnstate.eduyoutube.com In this compound, the phenyl ring bearing the methyl ester group would be expected to undergo nitration primarily at the positions meta to the ester. The other phenyl ring, substituted with the hydroxyl-bearing benzylic carbon, is activated and would direct incoming electrophiles to the ortho and para positions.
Halogenation: The halogenation of benzene (B151609) rings typically requires a Lewis acid catalyst, such as iron(III) bromide for bromination. tcichemicals.com For methylbenzene, halogenation results in a mixture of ortho and para isomers. tcichemicals.com In the case of this compound, the two rings will exhibit different reactivity and regioselectivity. The ring with the ester group will be deactivated and direct halogens to the meta positions, while the other phenyl ring will be activated and direct to the ortho and para positions.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important methods for forming new carbon-carbon bonds on aromatic rings. atamanchemicals.com Friedel-Crafts acylation of methyl benzoate with an acyl chloride in the presence of a Lewis acid like aluminum chloride leads to the meta-acylated product. chemguide.co.uk For this compound, acylation would be expected to occur on the more activated phenyl ring (the one without the ester group) at the ortho and para positions.
| Reaction | Phenyl Ring | Expected Major Product(s) | Directing Group Effect | Reference(s) |
| Nitration | Ring with -COOCH3 | Meta-nitro derivative | Electron-withdrawing | youtube.com |
| Nitration | Ring with -CH(OH)Ph | Ortho- and para-nitro derivatives | Activating | mnstate.edu |
| Halogenation | Ring with -COOCH3 | Meta-halo derivative | Electron-withdrawing | tcichemicals.com |
| Halogenation | Ring with -CH(OH)Ph | Ortho- and para-halo derivatives | Activating | tcichemicals.com |
| Friedel-Crafts Acylation | Ring with -COOCH3 | Meta-acyl derivative | Electron-withdrawing | chemguide.co.uk |
| Friedel-Crafts Acylation | Ring with -CH(OH)Ph | Ortho- and para-acyl derivatives | Activating | chemguide.co.uk |
Formation of Coordination Complexes and Supramolecular Structures
The presence of both a hydroxyl group and an ester group, which contains a carbonyl oxygen, provides potential sites for coordination with metal ions. While specific studies on the coordination complexes of this compound are not abundant, related structures suggest this possibility. For example, benzhydrol derivatives have been explored for their ability to form glycosylated derivatives, indicating the hydroxyl group's availability for complex formations. nih.gov
The planar phenyl rings and the presence of hydrogen bond donors (hydroxyl group) and acceptors (carbonyl and hydroxyl oxygens) make this compound a candidate for forming supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net The crystal structure of related molecules, such as methyl 4-methylbenzoate, reveals intermolecular C-H···O contacts that link molecules into infinite chains. researchgate.net Similarly, the crystal structure of a vinyl-bridged 8-hydroxyquinoline (B1678124) methylbenzoate derivative shows the formation of inversion dimers through O-H···O hydrogen bonds. nih.gov These examples suggest that this compound could self-assemble into well-ordered solid-state structures.
Advanced Research Applications and Potential of Methyl 4 Hydroxy Phenyl Methyl Benzoate in Scientific Domains
Medicinal Chemistry and Pharmaceutical Research Potential
The structural framework of Methyl 4-(hydroxy(phenyl)methyl)benzoate makes it a valuable starting point for the design and synthesis of novel therapeutic agents. Researchers are exploring its potential across several areas of medicinal chemistry.
Investigation of Biological Activities and Pharmacological Properties
The core structure of this compound is related to various classes of compounds that have demonstrated significant biological effects. Phenyl benzoate (B1203000) derivatives, for instance, have been noted for their cytotoxic properties against cancer cells. nih.govresearchgate.net Similarly, derivatives of benzothiazine, which share some structural similarities, have been investigated for their anti-inflammatory and analgesic activities. mdpi.commdpi.com The presence of the hydroxyl group in this compound is significant as it can enhance the molecule's reactivity and influence its biological interactions. cymitquimica.com Research into compounds with a similar benzoate structure has shown a range of activities, including antimicrobial and antifungal properties, highlighting the potential for diverse pharmacological applications. atamanchemicals.com
Structure-Activity Relationship Studies for Analgesic Properties in Related Benzothiazine Derivatives
While direct studies on this compound are limited, extensive research into structurally related compounds provides valuable insights. Structure-activity relationship (SAR) studies on derivatives of 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid have been conducted to develop new analgesics. nih.govnih.gov These studies reveal that modifications to the core benzothiazine structure can lead to compounds with potent analgesic effects, in some cases exceeding the activity of established drugs like meloxicam and piroxicam. nih.govnih.gov
Researchers have synthesized series of toluidides and xylidides from ethyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate and tested their analgesic properties in animal models. nih.gov The findings from these SAR studies are crucial for guiding the rational design of new pain management drugs based on related chemical scaffolds. nih.govnih.gov The goal of such research is to identify novel dual inhibitors that can target multiple pathways involved in pain and inflammation, potentially offering a safer and more effective approach to pain treatment. escholarship.org
| Compound | Modification | Observed Analgesic Activity | Reference |
|---|---|---|---|
| 4-Hydroxy-N-(3-methylphenyl)-2,2-dioxo-1Н-2λ⁶,1-benzothiazine-3-carboxamide | Amidation with 3-methylaniline | High analgesic properties in animal models. | nih.gov |
| N-(2,4-Dimethylphenyl)-4-hydroxy-2,2-dioxo-1Н-2λ⁶,1-benzothiazine-3-carboxamide | Amidation with 2,4-dimethylaniline | Exceeded the analgesic effect of reference drugs meloxicam and piroxicam at the same dose. | nih.gov |
| 1,2-benzothiazine 1,1-dioxide acetic acid derivatives | Addition of a double halogenated benzene (B151609) analogue | Showed promising inhibition capacity against aldose reductase, an enzyme implicated in diabetic complications. | mdpi.com |
Exploration as a Target for Enzyme Inhibition (e.g., G6PD, 6PGD)
The benzoate structural motif is a key feature in molecules designed to inhibit enzymes of the pentose phosphate (B84403) pathway (PPP), such as Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). researchgate.net These enzymes are crucial for producing NADPH, which protects cells from oxidative stress. scbt.comgoogle.com Inhibitors of G6PD are being explored for their potential in treating diseases like cancer and malaria, where targeting the PPP can be beneficial. researchgate.net
Studies on methyl 4-aminobenzoate derivatives, which are structurally very similar to this compound, have demonstrated inhibitory effects on both human G6PD and 6PGD. researchgate.net These findings suggest that the benzoate scaffold is a promising starting point for developing new enzyme inhibitors. researchgate.net
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Significance | Reference |
|---|---|---|---|---|
| Methyl 4-aminobenzoate Derivatives | Human Glucose 6-phosphate dehydrogenase (hG6PD) | 100.8 - 430.8 µM | These molecules can serve as guides for designing drugs that target G6PD. | researchgate.net |
| Methyl 4-aminobenzoate Derivatives | Human 6-phosphogluconate dehydrogenase (h6PGD) | 206 - 693.2 µM | The benzoate structure may aid in the development of drugs targeting the pentose phosphate pathway. | researchgate.net |
Cytotoxic Effects in Cancer Research
Derivatives of phenyl benzoate and hydroxybenzoate have shown notable cytotoxic effects against various human cancer cell lines. nih.govresearchgate.netoatext.com For example, specific phenyl benzoate compounds possessing a terminal hydroxyl group have demonstrated marked cell-growth inhibition in A549 human lung cancer cells. nih.govresearchgate.net
Further studies on hydroxybenzoate magnesium analogues showed they could induce apoptosis (programmed cell death) in HT-1080 human fibrosarcoma cells at low concentrations. oatext.com These compounds were found to increase the levels of pro-apoptotic proteins like caspase-3, p53, and Bax, while decreasing the anti-apoptotic protein Bcl-2. oatext.com This suggests that the core hydroxybenzoate structure, present in this compound, could be a valuable scaffold for the development of new anticancer agents. oatext.com Halogenated derivatives of benzofuran carboxylates have also shown significant cytotoxic activity against lung (A549) and liver (HepG2) cancer cells. mdpi.com
| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate | A549 (Human Lung Cancer) | Marked cell-growth inhibition at concentrations >5 µM. | nih.govresearchgate.net |
| 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene | A549 (Human Lung Cancer) | Induced significant cell accumulation in the Sub-G1 phase, indicating apoptosis. | nih.gov |
| 3-hydroxybenzoate magnesium (3-HBMg) | HT-1080 (Human Fibrosarcoma) | Showed cytotoxic effects at doses as low as 1mM. Increased levels of caspase-3, p53, and Bax. | oatext.com |
| 4-hydroxybenzoate magnesium (4-HBMg) | HT-1080 (Human Fibrosarcoma) | Demonstrated cytotoxicity and induced apoptosis by modulating key apoptotic proteins. | oatext.com |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Human Lung Cancer) | Exhibited promising cytotoxic activity. | mdpi.com |
Development of Therapeutically Active Agents
The diverse biological activities observed in compounds structurally related to this compound underscore its potential as a platform for developing new therapeutic agents. The demonstrated analgesic and anti-inflammatory properties of related benzothiazines, coupled with the cytotoxic and pro-apoptotic effects of benzoate derivatives, provide a strong rationale for its further investigation. mdpi.comnih.govoatext.com The synthesis of novel pyrazoline derivatives from chalcones, which can be derived from benzoate structures, has also yielded compounds with significant antimicrobial activity. asianpubs.org The versatility of the benzoate core allows for various chemical modifications, enabling the fine-tuning of pharmacological properties to create more potent and selective drugs for a range of diseases, from inflammatory conditions to cancer.
Agrochemical Research: Herbicidal and Pesticidal Applications
In the field of agrochemical research, compounds closely related to this compound have shown significant promise as environmentally friendly pesticides. Specifically, Methyl Benzoate, a simpler analog, has been identified as an effective "green pesticide." google.commdpi.com
Methyl Benzoate is a plant-derived volatile organic compound that exhibits multiple modes of action against various agricultural pests, including contact toxicity, fumigant activity, and repellent effects. mdpi.comnih.govwikipedia.org It has been shown to be effective against invasive species such as the spotted wing drosophila and the brown marmorated stink bug. google.commdpi.com Furthermore, Methyl 4-hydroxybenzoate (also known as methylparaben) is registered as an antimicrobial pesticide, used to control the growth of harmful microorganisms. atamanchemicals.com The established pesticidal and antimicrobial profiles of these close analogs suggest that this compound could also possess valuable properties for crop protection, warranting further investigation into its efficacy and spectrum of activity.
| Compound | Pest Species | Type of Activity | Key Finding | Reference |
|---|---|---|---|---|
| Methyl Benzoate | Bemisia tabaci (Sweetpotato whitefly) | Contact and Fumigant Toxicity, Repellent | A 2% solution caused 100% mortality in adults after 24 hours. The LC50 for nymphs and adults was 0.2%. | nih.gov |
| Methyl Benzoate | Drosophila suzukii (Spotted wing drosophila) | Contact Toxicity | A 1% concentration caused complete mortality of adult flies on treated blueberries. | google.com |
| Methyl Benzoate | Callosobruchus chinensis (Adzuki bean weevil) | Fumigant Toxicity | Exhibited high fumigation toxicity with an LC50 value of 5.36 mg/L of air. | mdpi.com |
| Methyl 4-hydroxybenzoate | Various microorganisms | Antimicrobial | Registered as an antimicrobial pesticide to destroy or suppress the growth of bacteria and fungi. |
Phytotoxic Potential and Weed Management
There is currently a lack of specific research investigating the phytotoxic potential and weed management applications of this compound. However, the study of related benzoate compounds offers insights into potential herbicidal activities. Methyl benzoate, a structurally similar volatile organic compound, has been identified as a plant-derived molecule with insecticidal properties. nih.gov Research has focused on its effectiveness against insect pests, which suggests that benzoate derivatives are biologically active in interfering with organismal physiology. nih.govusda.gov This activity in insects raises the possibility of related compounds having phytotoxic effects on plants, a common characteristic of molecules developed for pest and weed management. Further research is needed to determine if this compound possesses any direct phytotoxic properties that could be harnessed for sustainable weed control.
Mechanism of Action in Plant Physiology (e.g., stomatal regulation, phytohormone profiles)
The specific mechanism of action for this compound in plant physiology has not been elucidated due to a lack of targeted studies. However, research on the biosynthesis and emission of the related compound, methyl benzoate, in flowers like the snapdragon provides a framework for understanding how such molecules function within plants. In snapdragons, the emission of methyl benzoate is developmentally regulated and synthesized in specific parts of the flower petals to attract pollinators. nih.gov The production is controlled by the availability of its precursor, benzoic acid, and the activity of the enzyme S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT). nih.gov The rhythmic emission, peaking during the day, correlates with pollinator activity, indicating a sophisticated regulatory mechanism tied to the plant's life cycle. nih.gov This suggests that if this compound were to be explored for its effects on plants, its mechanism could involve interactions with hormonal pathways or enzymatic processes that regulate plant development and stress responses.
Consideration as Environmentally Safer Pesticides
While this compound has not been specifically evaluated as a pesticide, the closely related compound Methyl Benzoate (MB) is gaining significant attention as a promising environmentally friendly biopesticide. nih.govmdpi.com MB is a naturally occurring plant metabolite and is considered a biorational pesticide, which is generally less harmful to the environment and human health than synthetic alternatives. researchgate.net
Studies have demonstrated that Methyl Benzoate is effective against a wide array of agricultural, stored product, and urban insect pests. mdpi.com Its modes of action are diverse, including functioning as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, and repellent. mdpi.comresearchgate.net For example, it has shown high toxicity against the fall armyworm (Spodoptera frugiperda) and the sweetpotato whitefly (Bemisia tabaci). nih.govarizona.edu
Crucially, research indicates that Methyl Benzoate has a favorable safety profile for non-target organisms. arizona.edu This selectivity is a key attribute for an environmentally safer pesticide. The potential for this compound to act in a similar capacity remains an open area for future investigation, building on the foundation laid by studies on Methyl Benzoate.
| MB Concentration | Application Method | Target Stage | Observed Efficacy | Citation |
|---|---|---|---|---|
| 2% | Direct Spray | Adults | 100% corrected mortality at 24h | nih.gov |
| 2% | Residual Contact | Adults | 100% corrected mortality at 48h | nih.gov |
| 1% | Pot Culture Spray | Nymphs / Eclosion | 100% population reduction and elimination of adult eclosion | nih.gov |
| Not Specified | Fumigation | Adults | 96.5% toxicity within 10h | nih.gov |
Materials Science and Polymer Chemistry
Utilization as a Polymer Building Block for Polycarbonates and Copolyesters
Specific studies detailing the use of this compound as a monomer for the synthesis of polycarbonates and copolyesters are not prominent in the literature. However, the molecule's structure, containing both a hydroxyl group and a methyl ester, makes it a theoretically viable candidate for polycondensation reactions. The hydroxyl group can react with phosgene derivatives or carbonate monomers to form polycarbonate linkages, while the ester group could potentially be used in transesterification reactions to form polyester chains.
The broader field of polymer science is actively exploring bio-based monomers to create more sustainable plastics. mdpi.com Isosorbide, a rigid and non-toxic bio-based material, is used to synthesize bio-based polycarbonates with high transparency and UV resistance. mdpi.com Functional hydroxybenzoate structures are also being incorporated into polymers like polylactides to create materials with specific properties, such as antimicrobial activity. acs.org The incorporation of rigid aromatic units, such as the phenyl benzoate core in the target molecule, can significantly increase the glass transition temperature (Tg) of copolymers. researchgate.net This context suggests that this compound could be a valuable, albeit currently unexplored, building block for creating novel polymers with tailored thermal and mechanical properties.
Synthesis of Mesomorphic Materials and Liquid Crystals
The direct synthesis of mesomorphic materials or liquid crystals from this compound has not been reported. However, the phenyl benzoate core is a common structural element in many liquid crystalline compounds. mdpi.comossila.com Liquid crystals are materials that exist in a state between a conventional liquid and a solid crystal, and their properties are highly dependent on their molecular structure.
Typically, liquid crystal molecules (mesogens) are composed of a rigid core and flexible terminal groups. The phenyl benzoate unit provides rigidity, which is crucial for the formation of ordered mesophases. mdpi.com Researchers synthesize new liquid crystals by attaching different functional groups and flexible alkyl chains to cores like phenyl benzoate to modulate their mesomorphic properties, such as the temperature range of the liquid crystal phase. researchgate.netmdpi.com For example, various Schiff base esters incorporating phenyl benzoate and other aromatic units have been synthesized and shown to exhibit nematic and smectic liquid crystal phases. mdpi.comresearchgate.net Given this precedent, this compound could serve as a precursor or a modification unit in the design of new mesomorphic materials.
Future Directions and Emerging Research Avenues for Methyl 4 Hydroxy Phenyl Methyl Benzoate
Development of Sustainable and Green Synthesis Protocols
The chemical industry is increasingly prioritizing environmentally friendly practices. For Methyl 4-(hydroxy(phenyl)methyl)benzoate, this translates to the development of "green" synthesis protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current methods often rely on traditional esterification reactions which can involve harsh catalysts and produce significant waste. uomustansiriyah.edu.iq
Future research will likely focus on:
Catalyst-Free Reactions: Investigating novel methods that proceed without a catalyst, potentially using water as a co-solvent at room temperature. nih.gov This approach has shown promise for similar reactions, offering high efficiency and excellent functional group tolerance. nih.gov
Azeotropic Distillation: Employing techniques like azeotropic distillation with agents such as toluene (B28343) can lead to the synthesis of purer products with good yields. cabidigitallibrary.org
Enzymatic Synthesis: Utilizing enzymes as catalysts can offer high selectivity and milder reaction conditions compared to traditional chemical catalysts.
Microwave and Ultrasound-Assisted Synthesis: These energy sources can significantly shorten reaction times and improve yields, contributing to a more sustainable process. nih.gov
A comparative look at traditional versus green synthesis approaches highlights the potential benefits:
| Feature | Traditional Synthesis | Green Synthesis Potential |
| Catalyst | Often requires strong acids (e.g., sulfuric acid) uomustansiriyah.edu.iq | Catalyst-free, enzymatic, or mild catalysts nih.gov |
| Solvent | Organic solvents that can be hazardous | Water, benign co-solvents nih.gov |
| Energy | Often requires prolonged heating (reflux) uomustansiriyah.edu.iq | Room temperature, microwave, or ultrasound assistance nih.gov |
| Waste | Can generate significant byproducts and waste | Aims for higher atom economy and less waste |
| Yield | Variable, can be optimized cabidigitallibrary.org | Potentially higher yields in shorter times nih.govcabidigitallibrary.org |
Exploration of Novel Biological Targets and Therapeutic Modalities
While the direct biological activities of this compound are not extensively documented in the provided search results, the exploration of its derivatives and related compounds suggests potential therapeutic avenues.
Future research could investigate its role as a modulator of various biological targets, including:
Enzyme Inhibition: Analogs of methyl benzoate (B1203000) have been studied as inhibitors of enzymes like DNA methyltransferase 1 (DNMT1), which plays a role in cancer epigenetics. nih.gov This suggests that this compound could be a scaffold for developing new epigenetic modulators.
Glucokinase Activation: In silico studies have screened phytoconstituents for their ability to activate glucokinase, a key enzyme in glucose metabolism, suggesting a potential role in diabetes management. nih.gov
Anticancer Agents: Quinazoline derivatives, which can be synthesized from related starting materials, have shown promise as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), both of which are important targets in cancer therapy. nih.gov
Integration with Nanotechnology for Enhanced Applications
Nanotechnology offers the potential to enhance the delivery, efficacy, and application of various compounds. For this compound, integration with nanotechnology could lead to:
Targeted Drug Delivery: Encapsulating the compound or its derivatives within nanoparticles could improve their solubility, stability, and ability to reach specific biological targets, potentially reducing side effects.
Enhanced Antimicrobial Activity: While not a primary focus of the provided search results for this specific compound, related parabens are known for their antimicrobial properties. atamanchemicals.comwikipedia.org Nanoparticle formulations could potentially enhance this activity.
Sensing and Diagnostics: Metal-organic frameworks (MOFs) synthesized using related benzoate derivatives have been explored for their potential in sensing environmentally hazardous compounds. researchgate.net This opens up possibilities for developing sensors based on this compound.
Computational Drug Design and In Silico Screening for New Derivatives
Computational methods are powerful tools for accelerating drug discovery and development. For this compound, these approaches can be used to:
Predict Biological Activity: In silico docking studies can predict how the compound and its derivatives might interact with various protein targets. nih.govnih.gov This can help prioritize which derivatives to synthesize and test in the lab.
Optimize Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound in a computational model, researchers can identify key structural features responsible for its potential biological activity.
Assess Pharmacokinetic Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable drug-like characteristics. nih.gov
An example of parameters considered in in silico screening can be seen below:
| Parameter | Description | Relevance |
| Binding Affinity | The strength of the interaction between the compound and a biological target. | Higher affinity can indicate greater potency. nih.gov |
| Hydrogen Bonding | The formation of hydrogen bonds between the compound and the target. | Crucial for stabilizing the compound-target complex. nih.gov |
| Hydrophobic Interactions | Interactions between nonpolar regions of the compound and the target. | Also important for binding and stability. nih.gov |
| Drug-Likeness | A qualitative assessment of how "drug-like" a compound is based on its physicochemical properties. | Helps to filter out compounds with poor pharmacokinetic potential. nih.gov |
Comprehensive Environmental Impact and Ecotoxicity Assessments
Understanding the environmental fate and potential toxicity of a chemical is crucial for its safe and sustainable use. For this compound, comprehensive assessments are needed.
Key areas for future research include:
Biodegradability: While related compounds like methylparaben are considered biodegradable, specific studies on this compound are needed to confirm its environmental persistence. wikipedia.org
Aquatic Toxicity: Determining the toxicity of the compound to various aquatic organisms is essential for assessing its environmental risk. For the related methyl 4-hydroxybenzoate, the EC50 for Daphnia Magna has been determined to be 11.2 mg/L. europa.eu
Bioaccumulation Potential: The octanol-water partition coefficient (log Kow) can provide an indication of a compound's potential to accumulate in organisms. env.go.jp
Long-term Effects: Investigating the chronic effects of low-level exposure on different ecosystems is an important area for future research.
The following table summarizes key ecotoxicological endpoints for the related compound, methyl 4-hydroxybenzoate:
| Endpoint | Organism | Value | Reference |
| Acute Toxicity (EC50, 48h) | Daphnia magna (Water Flea) | 11.2 mg/L | europa.eu |
| Biodegradability (aerobic) | Not specified | 89% (based on CO2 emitted) | env.go.jp |
| Partition Coefficient (log Kow) | Not applicable | 1.96 | env.go.jp |
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound while ensuring its development and application are both innovative and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
